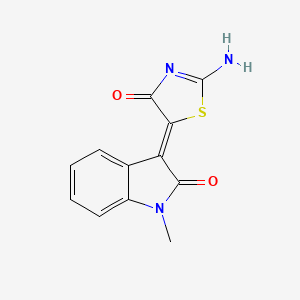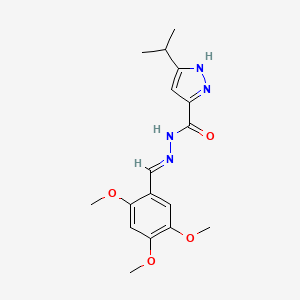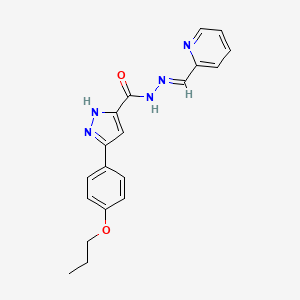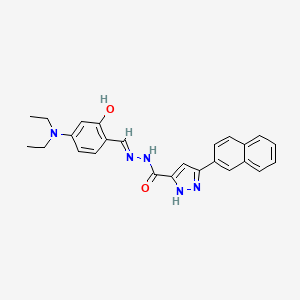
3-(2-Imino-4-oxo-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Imino-4-oxo-thiazolidin-5-ylidene)-1-méthyl-1,3-dihydro-indol-2-one est un composé organique complexe avec une structure unique qui combine des éléments de thiazolidine et d'indole. Ce composé présente un intérêt considérable dans les domaines de la chimie organique et de la chimie médicinale en raison de ses activités biologiques et de ses applications potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(2-Imino-4-oxo-thiazolidin-5-ylidene)-1-méthyl-1,3-dihydro-indol-2-one peut être réalisée par diverses méthodes. Une méthode efficace consiste à faire réagir des 1,3-diarylthiourées symétriques et non symétriques avec des acétylènedicarboxylates de dialkyle en l'absence de catalyseur. Cette méthode est remarquable pour son approche verte et efficace, car elle ne nécessite que l'agitation des réactifs à température ambiante .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, les principes de la chimie verte et des voies de synthèse efficaces sont susceptibles d'être appliqués. La production industrielle se concentrerait sur l'optimisation des conditions de réaction afin de maximiser le rendement et de minimiser les déchets, en utilisant potentiellement des réacteurs à écoulement continu et d'autres techniques avancées.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(2-Imino-4-oxo-thiazolidin-5-ylidene)-1-méthyl-1,3-dihydro-indol-2-one peut subir divers types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé, ce qui donne différents dérivés.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et des solvants spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxo, tandis que la réduction peut produire diverses formes réduites du composé.
Applications de la recherche scientifique
La 3-(2-Imino-4-oxo-thiazolidin-5-ylidene)-1-méthyl-1,3-dihydro-indol-2-one présente plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme unité de construction pour synthétiser des molécules plus complexes et étudier les mécanismes de réaction.
Biologie : Les activités biologiques potentielles du composé en font un candidat pour l'étude des interactions enzymatiques et des processus cellulaires.
Médecine : La recherche sur ses propriétés médicinales pourrait conduire au développement de nouveaux médicaments ou agents thérapeutiques.
Industrie : Sa structure et sa réactivité uniques la rendent utile dans diverses applications industrielles, telles que la synthèse de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de la 3-(2-Imino-4-oxo-thiazolidin-5-ylidene)-1-méthyl-1,3-dihydro-indol-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure du composé lui permet de se lier à certaines enzymes ou à certains récepteurs, ce qui peut inhiber ou activer des processus biologiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Applications De Recherche Scientifique
3-[(5Z)-2-Imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases, by binding to their active sites . This inhibition disrupts cellular processes, leading to the compound’s observed biological effects. Additionally, the compound’s ability to generate reactive oxygen species contributes to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à la 3-(2-Imino-4-oxo-thiazolidin-5-ylidene)-1-méthyl-1,3-dihydro-indol-2-one comprennent d'autres dérivés de la thiazolidine et de l'indole. Ces composés partagent des similitudes structurelles mais peuvent différer en termes de réactivité et d'activités biologiques.
Unicité
Ce qui distingue la 3-(2-Imino-4-oxo-thiazolidin-5-ylidene)-1-méthyl-1,3-dihydro-indol-2-one, c'est sa combinaison unique de motifs thiazolidine et indole, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C12H9N3O2S |
|---|---|
Poids moléculaire |
259.29 g/mol |
Nom IUPAC |
(5Z)-2-amino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C12H9N3O2S/c1-15-7-5-3-2-4-6(7)8(11(15)17)9-10(16)14-12(13)18-9/h2-5H,1H3,(H2,13,14,16)/b9-8- |
Clé InChI |
JPLCKIPJEBAINY-HJWRWDBZSA-N |
SMILES isomérique |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N=C(S3)N)/C1=O |
SMILES canonique |
CN1C2=CC=CC=C2C(=C3C(=O)N=C(S3)N)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-acetyl-2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11661932.png)
![4,4'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11661934.png)
![4-bromo-N-[(1Z)-3-[(furan-2-ylmethyl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11661947.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661948.png)

![2,4-dichloro-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B11661952.png)

![N-[(E)-1-(3-bromophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B11661970.png)
![9-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11661976.png)



![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11661992.png)
![N,N'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide)](/img/structure/B11661993.png)
